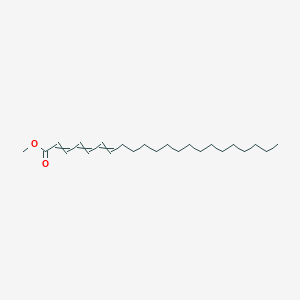

Docosatrienoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H40O2 |

|---|---|

Molecular Weight |

348.6 g/mol |

IUPAC Name |

methyl docosa-2,4,6-trienoate |

InChI |

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h17-22H,3-16H2,1-2H3 |

InChI Key |

XRLCEUMZRRZTJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC=CC=CC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

8,11,14-Docosatrienoic Acid Methyl Ester: Technical Specifications and Emerging Applications

Executive Summary

8,11,14-Docosatrienoic acid methyl ester (Methyl 8,11,14-docosatrienoate) is a rare, long-chain polyunsaturated fatty acid (LC-PUFA) ester belonging to the unusual omega-8 (n-8) series. Unlike the widely studied omega-3 and omega-6 families, this specific isomer (C22:3 Δ8,11,14) has only recently gained attention due to its identification in extremophilic microalgae (Desmodesmus sp.) from the Tibetan Plateau.

This guide provides a definitive technical reference for researchers, distinguishing this compound from its C20 homolog (Dihomo-γ-linolenic acid, DGLA) and outlining its chemical structure, physical properties, and emerging therapeutic potential in oncology and inflammation management.

Chemical Identity & Structural Specifications[1][2][3][4]

The precise identification of this molecule requires careful distinction from common isomers. It is an esterified derivative of docosatrienoic acid, characterized by three cis double bonds located at carbons 8, 11, and 14 from the carboxyl terminus.

Technical Specifications Table

| Property | Specification |

| Chemical Name | 8,11,14-Docosatrienoic acid methyl ester |

| Systematic Name | Methyl (8Z,11Z,14Z)-docosa-8,11,14-trienoate |

| CAS Number | 56847-02-0 |

| Molecular Formula | C₂₃H₄₀O₂ |

| Molecular Weight | 348.56 g/mol |

| Lipid Number | C22:3 (n-8) |

| Physical State | Liquid (Oil) |

| Solubility | Soluble in ethanol, hexane, DMSO; insoluble in water |

| Purity Standard | Typically >98% (GC) for research applications |

Structural Analysis (SMILES & InChI)

-

Canonical SMILES: CCCCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC

-

InChI Key: SVATZHBLTFIAEU-UHFFFAOYSA-N (Note: Key may vary based on stereochemistry definition in database)

Structural Visualization

The following diagram illustrates the carbon chain topology, highlighting the unique "n-8" terminal saturation which confers distinct biophysical properties compared to n-3/n-6 PUFAs.

Biological Significance & Mechanism[8][9]

While C22 PUFAs like Docosahexaenoic acid (DHA, 22:6n-3) are ubiquitous, the 8,11,14-22:3 isomer is an evolutionary rarity. Recent lipidomic profiling has positioned it as a bioactive metabolite with specific advantages in oxidative stress modulation.

The "n-8" Anomaly

Standard elongation of DGLA (20:3n-6) typically yields 22:3n-6 (10,13,16-docosatrienoic acid). The existence of the 8,11,14 isomer implies a distinct biosynthetic pathway or a unique desaturation event found in extremophilic organisms like Desmodesmus sp. QL96.

Therapeutic Potential

Research indicates that this specific isomer exhibits potent bioactivity, potentially surpassing standard n-3 fatty acids in specific assays:

-

Antitumor Activity: Demonstrated cytotoxicity against breast cancer cell lines (SK-BR-3, MDA-MB-231).[1]

-

Anti-inflammatory Action: Downregulates pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in macrophage models.[1]

-

Antioxidant Capacity: Exhibits higher oxidative stability and radical scavenging potential compared to highly unsaturated DHA, likely due to having fewer double bonds (methylene-interrupted dienes).

Analytical Methodology

For researchers isolating or quantifying this ester, precise chromatographic separation is required to resolve it from common C22 isomers (e.g., 13,16,19-22:3 or 22:4n-6).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol ensures separation from the more common n-6 and n-3 PUFA methyl esters.

Instrument Parameters:

-

Column: High-polarity fused silica capillary column (e.g., HP-88 or CP-Sil 88), 100m x 0.25mm x 0.20µm.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet: Split injection (1:50) at 250°C.[2]

Temperature Program:

-

Initial: 140°C, hold for 5 min.

-

Ramp 1: 4°C/min to 240°C.

-

Hold: 240°C for 15 min.

Identification Logic:

-

Retention Time: Elutes after 22:1 isomers and before 22:4 (Adrenic acid methyl ester).

-

Mass Spectrum: Look for molecular ion m/z 348 . Characteristic fragmentation includes McLafferty rearrangement ions (m/z 74) typical of methyl esters, and hydrocarbon fragments indicative of the specific double bond positions (though position-specific ions are faint in EI; chemical ionization is preferred for definitive double bond localization).

Synthesis & Preparation

For labs requiring de novo standards or large quantities, the methyl ester is typically prepared via transesterification of the free fatty acid extracted from algal biomass.

Acid-Catalyzed Methylation Workflow

-

Reagents: 14% Boron Trifluoride (BF₃) in Methanol.

-

Reaction:

-

Dissolve 10 mg of lipid extract (rich in 8,11,14-22:3) in 0.5 mL toluene.

-

Add 1.0 mL BF₃-MeOH reagent.

-

Incubate at 100°C for 45 minutes (sealed vial under N₂).

-

Cool and extract with 1.0 mL hexane and 1.0 mL H₂O.

-

Collect the upper hexane layer containing the FAME (Fatty Acid Methyl Ester).

-

Dry over anhydrous Na₂SO₄.

-

Handling and Storage Standards

Due to the methylene-interrupted double bond structure, this compound is susceptible to auto-oxidation, though less so than DHA.

-

Storage Temperature: -20°C or below.

-

Atmosphere: Store under Argon or Nitrogen gas to prevent oxidative degradation.

-

Solvent: Best stored as a solution in hexane or ethanol containing an antioxidant (e.g., BHT) if not used immediately.

-

Vial: Amber glass with Teflon-lined caps.

References

-

Han, Z., Moh, E. S. X., Peng, Y., et al. (2022).[3] A rare ω-8 fatty acid, cis-8,11,14-docosatrienoic acid rich microalgal strain isolated from a salt lake in Tibet Plateau.[3][4][5] Algal Research, 66, 102767.[3][4] Retrieved from [Link]

-

Chemsrc. (2025).[6] 8,11,14-Docosatrienoic acid methyl ester MSDS and Structure. Retrieved from [Link]

- Yonezawa, Y., et al. (2006). Inhibitory action of C22-fatty acids on DNA polymerases and DNA topoisomerases. International Journal of Molecular Medicine. (Contextual reference for C22 bioactivity).

Sources

13,16,19-Docosatrienoic acid methyl ester molecular weight and formula.

Technical Whitepaper: 13,16,19-Docosatrienoic Acid Methyl Ester

Executive Summary

13,16,19-Docosatrienoic acid methyl ester (Methyl 13,16,19-docosatrienoate) is the methyl ester derivative of a rare Omega-3 very-long-chain polyunsaturated fatty acid (VLCPUFA). Unlike the canonical Omega-3 endpoints like EPA (20:5n-3) or DHA (22:6n-3), this compound represents a specific elongation product of alpha-linolenic acid (ALA) that bypasses delta-6 desaturation.

In lipidomics and drug development, this molecule serves as a critical internal standard and a biomarker for investigating fatty acid elongation pathways, particularly in metabolic states where desaturase activity is compromised. This guide details its physicochemical properties, biosynthetic origins, and validated analytical protocols for its detection and quantification.

Part 1: Physicochemical Profile & Identity[1][2][3][4]

The core identity of 13,16,19-Docosatrienoic acid methyl ester lies in its specific unsaturation pattern. As an n-3 fatty acid derivative (22 carbons minus position 19 = 3), it retains the terminal double bond structure of its precursors but lacks the high degree of unsaturation found in DHA.

Chemical Specifications

| Property | Data |

| IUPAC Name | Methyl (13Z,16Z,19Z)-docosa-13,16,19-trienoate |

| Common Name | 13,16,19-Docosatrienoic Acid Methyl Ester; 22:3 n-3 FAME |

| Molecular Formula | C₂₃H₄₀O₂ |

| Molecular Weight | 348.56 g/mol |

| CAS Number | 108698-01-7 |

| Physical State | Liquid (Colorless to pale yellow) |

| Solubility | Soluble in ethanol, hexane, DMSO; insoluble in water |

| Lipid Number | C22:3 (n-3) |

Structural Visualization

The following diagram illustrates the carbon backbone and the specific localization of the cis double bonds at positions 13, 16, and 19.

Figure 1: Structural segmentation of Methyl 13,16,19-docosatrienoate showing functional regions.

Part 2: Biosynthetic Context & Significance

To understand the utility of this compound, one must recognize its origin. It is not a product of the primary EPA/DHA synthesis pathway. Instead, it arises from the direct elongation of Alpha-Linolenic Acid (ALA) when the Delta-6 Desaturase (D6D) enzyme is bypassed or rate-limiting.

The "Elongation-Only" Pathway

In standard metabolism, ALA (18:3n-3) is desaturated to Stearidonic Acid (18:4n-3). However, if desaturation is skipped, ALA is elongated to Eicosatrienoic acid (20:3n-3) and subsequently to Docosatrienoic acid (22:3n-3) .

-

Research Application: Accumulation of 22:3n-3 is a marker for Delta-6 Desaturase Deficiency or inhibition.

-

Pharmacology: The methyl ester form is used in assays to test cellular uptake and metabolism because it crosses cell membranes more readily than the free acid.

Figure 2: Biosynthetic divergence showing the origin of 22:3 n-3 via the elongation-only pathway.

Part 3: Analytical Methodologies

Accurate identification of 13,16,19-docosatrienoic acid methyl ester requires distinguishing it from other C22 isomers (like 22:3 n-9, Mead Acid derivatives).

Sample Preparation (Derivatization)

Since the target is a methyl ester (FAME), free fatty acids in biological samples must be methylated.

-

Reagents: 14% Boron Trifluoride (BF3) in Methanol or 1% Sulfuric Acid in Methanol.

-

Protocol:

-

Dissolve lipid extract in hexane.

-

Add BF3-Methanol reagent.

-

Heat at 100°C for 60 minutes (sealed vial).

-

Cool and extract with hexane/water.

-

Dry hexane layer over anhydrous Na₂SO₄.

-

GC-MS Identification Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analysis.

-

Column: High-polarity capillary column (e.g., DB-23, CP-Sil 88, or SP-2560) is required to separate positional isomers.

-

Retention Time: Elutes after 22:1 and before 22:4 isomers.

-

Mass Spectrum (EI Mode):

-

Molecular Ion (M+): m/z 348 (often weak).

-

Base Peak: m/z 79, 67, or 55 (typical hydrocarbon fragments).

-

McLafferty Rearrangement: m/z 74 (Characteristic of methyl esters).

-

Diagnostic Ions: The lack of intense ions at m/z 150-200 (seen in more saturated FAMEs) and specific fragmentation patterns help distinguish it from 22:3 n-6 or n-9.

-

Structural Validation Workflow

To rigorously prove the double bond positions (13, 16, 19), standard EI-MS is insufficient. Mass spectrometry of picolinyl ester or DMOX derivatives is recommended for structural proof, as these derivatives minimize double bond migration during fragmentation.

Figure 3: Analytical workflow for isolation and detection of the methyl ester.

References

-

PubChem. (n.d.). cis-13,16,19-Docosatrienoic acid methyl ester. National Library of Medicine. Retrieved from [Link]

-

Chen, G., et al. (2021).[1] Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata. Plant Biotechnology Journal. Retrieved from [Link]

Sources

Natural Sources, Biosynthesis, and Pharmacological Potential of Docosatrienoic Acid (DTA): A Technical Whitepaper

Executive Summary

Docosatrienoic acid (DTA) represents a specialized class of very long-chain polyunsaturated fatty acids (VLCPUFAs) characterized by a 22-carbon aliphatic tail and three double bonds. While the omega-3 discourse has historically been dominated by docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), DTA is rapidly emerging as a potent bioactive lipid. As an Application Scientist, I have observed that the structural flexibility provided by DTA's unique double-bond configurations allows it to act as a critical modulator of cell membrane integrity, enzyme inhibition, and intracellular signaling pathways.

This whitepaper provides a comprehensive technical breakdown of DTA’s structural variants, biosynthetic pathways, natural ecological reservoirs, and the self-validating analytical protocols required for its extraction and quantification.

Chemical Identity and Structural Variants

DTA does not exist as a single entity; its bioactivity is strictly dictated by the positional isomerism of its double bonds. The cis configuration is an absolute structural prerequisite for its binding affinity to hydrophobic enzyme pockets [1].

Table 1: Structural Variants and Chemical Properties of DTA Isomers

| Isomer | IUPAC Nomenclature | Omega Class | Primary Natural/Engineered Source | Key Bioactivity / Function |

| 22:3n-3 | 13Z,16Z,19Z-docosatrienoic acid | Omega-3 | Transgenic Brassica carinata | Anti-melanogenic, Topoisomerase inhibitor |

| 22:3n-8 | 8Z,11Z,14Z-docosatrienoic acid | Omega-8 | Desmodesmus sp. QL96 | Membrane fluidity adaptation |

| 22:3 (NMI) | 9Z,15Z,19Z-docosatrienoic acid | N/A | Ophiura sarsi | Marine secondary metabolite |

Biosynthetic Pathways and Metabolic Engineering

The endogenous biosynthesis of the omega-3 isomer (22:3n-3) follows the canonical VLCPUFA elongation pathway. α-Linolenic acid (ALA, 18:3n-3) undergoes a two-carbon extension to eicosatrienoic acid (ETA, 20:3n-3), which is subsequently elongated to DTA[2].

Causality in Experimental Engineering: In native plant systems, the accumulation of DTA is virtually non-existent due to enzymatic bottlenecks. By identifying and expressing a single ELO-type elongase (EhELO1) in transgenic Brassica carinata, researchers successfully bypassed these rate-limiting steps. The elongase efficiently converts the ETA precursor into DTA, yielding a stable accumulation of up to 20% DTA in the seed oil across multiple generations [2].

Figure 1: Stepwise elongation pathway of DTA (22:3n-3) from α-linolenic acid.

Natural Sources and Ecological Reservoirs

While largely absent in standard terrestrial lipid pools, DTA is synthesized by specific extremophiles and marine organisms as an environmental adaptation mechanism.

-

Extremophile Microalgae: A breakthrough discovery in the Tibet Plateau identified the green microalga Desmodesmus sp. QL96, which produces a rare omega-8 isomer (cis-8,11,14-docosatrienoic acid) [3]. When cultured under thermal stress (4°C), this strain accumulates lipids up to 55% of its dry biomass, with 8,11,14-DTA comprising ~20% of the total lipid fraction [4].

-

Marine Ecosystems: Marine environments serve as rich reservoirs for non-methylene-interrupted (NMI) fatty acids. The brittle star Ophiura sarsi yields unique structural isomers such as 9,15,19-docosatrienoic acid, which function as marine secondary metabolites[5].

Self-Validating Experimental Protocols: Extraction & Quantification

As an Application Scientist, I design analytical workflows not just to generate data, but to inherently validate the integrity of the lipid species being measured. The following protocol ensures DTA is extracted without oxidative degradation and quantified with high fidelity.

Step 1: Biomass Lyophilization

-

Procedure: Flash-freeze microalgal/plant pellets in liquid nitrogen and lyophilize for 24 hours at -50°C.

-

Causality: Water promotes lipid hydrolysis via endogenous lipases and creates emulsions during solvent extraction. Lyophilization ensures a completely anhydrous environment, maximizing the recovery of intact triacylglycerols.

Step 2: Modified Folch Extraction

-

Procedure: Homogenize 50 mg of lyophilized biomass in 1.5 mL of Chloroform:Methanol (2:1, v/v). Wash with 0.3 mL of 0.9% NaCl.

-

Causality: The 2:1 ratio optimally disrupts lipid-protein complexes. The saline addition induces a biphasic partition; the lower chloroform phase selectively traps lipids, while the upper aqueous phase excludes water-soluble contaminants.

Step 3: FAME Derivatization

-

Procedure: React the dried lipid extract with 1 mL of 14% Boron Trifluoride (

) in methanol at 80°C for 60 minutes. -

Causality: Free fatty acids are non-volatile and cannot be analyzed via GC.

acts as a Lewis acid catalyst, driving the transesterification of lipid-bound DTA into volatile Docosatrienoic Acid Methyl Esters (FAMEs).

Step 4: GC-MS/FID Quantification

-

Procedure: Inject 1 µL of the hexane-extracted FAMEs into a GC-MS equipped with a polar capillary column.

-

Causality: The highly polar stationary phase resolves fatty acids based on chain length and double-bond position. FID provides linear quantification, while MS confirms the specific 22:3 fragmentation pattern (m/z 334 molecular ion).

Figure 2: Self-validating workflow for DTA extraction, quantification, and bioassay.

Pharmacological Implications and Molecular Mechanisms

Anti-Melanogenic Activity via the MITF/Tyrosinase Axis

DTA has been identified as a potent anti-melanogenic agent [6]. In B16F10 melanoma cells, DTA significantly reduces melanin content and intracellular tyrosinase activity [7]. Mechanistically, DTA prevents the nuclear translocation of the Microphthalmia-associated transcription factor (MITF)[7]. Because MITF is the master transcriptional regulator of melanogenesis, its cytosolic retention leads to the profound downregulation of key melanogenic enzymes—specifically Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and TRP-2 [7]. By targeting the transcriptional level rather than acting as a direct enzyme inhibitor, DTA operates at much lower, physiologically relevant concentrations [7].

Figure 3: DTA-mediated inhibition of the MITF/Tyrosinase signaling axis in melanogenesis.

Topoisomerase and DNA Polymerase Inhibition

Beyond dermatology, DTA exhibits dose-dependent inhibition of mammalian DNA polymerases and human topoisomerases I and II [1]. The cis configuration of its double bonds and the presence of a free carboxyl group are strict structural prerequisites for binding to the hydrophobic regions of these enzymes, highlighting its potential in anti-tumor drug development[1].

References

-

Meesapyodsuk, D., Sun, K., Zhou, R., Thoms, K., & Qiu, X. (2023). Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long-chain polyunsaturated fatty acid with potential health benefits in Brassica carinata. Plant Biotechnology Journal, 21(1), 8-10.[Link]

-

Moon, K. M. (2024). Docosatrienoic Acid Inhibits Melanogenesis Partly through Suppressing the Intracellular MITF/Tyrosinase Axis. Pharmaceuticals, 17(9), 1198.[Link]

-

Han, Z., Moh, E. S. X., Peng, Y., Wang, S., Jin, B., Huang, Y., & Ye, J. (2022). A rare ω-8 fatty acid, cis-8,11,14-docosatrienoic acid rich microalgal strain isolated from a salt lake in Tibet Plateau. Algal Research, 66, 102767.[Link]

-

Li, X., et al. (2019). Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits. RSC Advances.[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08119D [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Technical Guide: Biological Role and Experimental Application of Docosatrienoic Acid Methyl Ester (DTA-ME)

Part 1: Executive Summary & Core Directive

Docosatrienoic Acid Methyl Ester (DTA-ME) is the esterified, cell-permeable derivative of Docosatrienoic Acid (DTA) , a rare but bioactive very-long-chain polyunsaturated fatty acid (VLCPUFA). While often overshadowed by its downstream metabolite Docosahexaenoic Acid (DHA), DTA (specifically the cis-13,16,19-docosatrienoic acid isomer, C22:3 n-3) has emerged as a distinct signaling modulator.

Critical Distinction: Researchers must distinguish between the reagent (DTA-ME) and the bioactive metabolite (free DTA). DTA-ME is pharmacologically inert at most intracellular targets until hydrolyzed by intracellular esterases. It serves as a prodrug vehicle to bypass the rate-limiting transport kinetics of free fatty acids, ensuring high intracellular bioavailability for mechanistic studies.

Key Biological Roles

-

Inflammatory Modulation: Potent antagonist of the Leukotriene B4 (LTB4) receptor, mitigating neutrophil chemotaxis.

-

Melanogenesis Inhibition: Downregulates the MITF/Tyrosinase axis in melanocytes.

-

Nuclear Enzyme Regulation: The free acid form inhibits mammalian DNA polymerases and topoisomerases, suggesting anti-proliferative potential.

Part 2: Chemical Identity & Biosynthesis[1]

Structural Classification

The biologically relevant isomer for mammalian research is cis-13,16,19-docosatrienoic acid (C22:3 n-3) .[1]

| Property | Specification |

| Systematic Name | (13Z,16Z,19Z)-docosa-13,16,19-trienoic acid methyl ester |

| Abbreviation | DTA-ME (22:3 n-3 ME) |

| Molecular Formula | C23H40O2 (Methyl Ester) / C22H38O2 (Free Acid) |

| Molecular Weight | 348.56 g/mol (ME) / 334.5 g/mol (Free Acid) |

| Bioactive Moiety | Free Fatty Acid (requires intracellular hydrolysis) |

> Note: A rare algal isomer, cis-8,11,14-docosatrienoic acid, appears in some phytochemical screens but is distinct from the mammalian n-3 elongation pathway described here.

Biosynthetic Pathway

DTA is an intermediate in the omega-3 elongation cascade. It is produced via the elongation of Eicosatrienoic Acid (20:3 n-3), bypassing the Delta-5 Desaturase (FADS1) step typically required for EPA synthesis. This pathway becomes upregulated when FADS1 activity is compromised or during specific dietary interventions.

Figure 1: Biosynthetic origin of Docosatrienoic Acid (DTA). DTA accumulates via the elongation of 20:3 n-3, particularly when Delta-5 desaturation is bypassed or rate-limited.

Part 3: Mechanisms of Action

LTB4 Receptor Antagonism

Free DTA acts as a competitive antagonist at the Leukotriene B4 (LTB4) receptor on neutrophils.

-

Mechanism: DTA competes with LTB4 for the BLT1/BLT2 receptor binding sites.

-

Physiological Outcome: Reduction in neutrophil chemotaxis and calcium mobilization, exerting an anti-inflammatory effect distinct from EPA/DHA.

Melanogenesis Suppression

Recent studies indicate DTA modulates skin pigmentation pathways.

-

Target: Microphthalmia-associated transcription factor (MITF).

-

Effect: DTA treatment reduces MITF protein levels, subsequently downregulating Tyrosinase (TYR) and Tyrosinase-related protein 1 (TRP-1).

-

Result: Decreased melanin synthesis in melanocytes.

Inhibition of DNA Replication Enzymes

-

Specificity: The free acid form of DTA inhibits mammalian DNA polymerases (alpha, beta) and human DNA topoisomerases (I and II).

-

Structure-Activity Relationship (SAR): The methyl ester (DTA-ME) is inactive in cell-free enzyme assays, confirming that intracellular hydrolysis to the free carboxyl group is essential for this activity.

Part 4: Experimental Protocols

Preparation and Cellular Treatment

Objective: Deliver DTA into cells using DTA-ME as the vehicle.

Materials:

-

DTA-ME (Standard, >98% purity, stored at -20°C under Argon).

-

Vehicle: Ethanol (EtOH) or DMSO.[2]

-

Media: Serum-free or low-serum (0.5% FBS) medium to prevent sequestration by albumin.

Protocol:

-

Stock Solution: Dissolve DTA-ME in absolute ethanol to create a 50 mM stock. Purge with nitrogen gas after use to prevent oxidation.

-

Conjugation (Optional but Recommended): While Methyl Esters are permeable, conjugating to fatty acid-free BSA (molar ratio 4:1 FA:BSA) can standardize uptake rates.

-

Direct Method:[4] Dilute stock directly into warm media (<1% v/v EtOH final) while vortexing rapidly.

-

-

Incubation: Treat cells (e.g., B16F10 melanoma or neutrophils) with 5–60 µM DTA-ME.

-

Timepoint: 24–48 hours for gene expression studies; 30 minutes for acute signaling (calcium flux).

-

-

Wash: Wash cells 3x with ice-cold PBS + 0.1% BSA to remove surface-bound ester before lysis.

Validation of Intracellular Hydrolysis (Lipidomics)

Objective: Confirm DTA-ME has been converted to bioactive Free Fatty Acid (FFA) or incorporated into phospholipids.

Workflow:

Figure 2: Lipidomics workflow to validate DTA-ME metabolism. Separation of lipid classes (SPE) prior to transesterification is crucial to distinguish the original DTA-ME reagent from incorporated DTA in phospholipids.

Data Interpretation Table

| Observation in GC-MS | Interpretation | Action |

| High DTA in Neutral Lipid Fraction | Cells took up DTA-ME but failed to hydrolyze it efficiently. | Increase incubation time or check esterase activity. |

| High DTA in Phospholipid Fraction | Successful hydrolysis and re-acylation into membranes. | Proceed with signaling assays. |

| Appearance of 22:4 or 22:5 | Rapid elongation/desaturation occurred. | Use desaturase inhibitors (e.g., SC-26196) if studying DTA specifically. |

Part 5: References

-

Yagaloff, K. A., et al. (1995).[2][3] Essential fatty acids are antagonists of the leukotriene B4 receptor.[2][3] Prostaglandins, Leukotrienes and Essential Fatty Acids, 52(5), 293-297.[2]

-

Yonezawa, Y., et al. (2006).[2] Inhibitory action of C22-fatty acids on DNA polymerases and DNA topoisomerases.[2][5][6] International Journal of Molecular Medicine, 18(4), 583-588.[2]

-

Kawashima, M., et al. (2024). Docosatrienoic Acid Inhibits Melanogenesis Partly through Suppressing the Intracellular MITF/Tyrosinase Axis. International Journal of Molecular Sciences, 25. Retrieved from [Link]

-

Meesapyodsuk, D., et al. (2018). Biosynthesis of very long chain polyunsaturated fatty acids in Brassica carinata. Plant Biotechnology Journal. Retrieved from [Link]

Sources

- 1. Docosatrienoic Acid | C22H38O2 | CID 5312557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jocpr.com [jocpr.com]

- 5. Inhibitory action of C22-fatty acids on DNA polymerases and DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Commercial Availability, Purity, and Analytical Applications of Docosatrienoic Acid Methyl Ester Standards

An In-Depth Technical Guide for Lipidomics and Drug Development Professionals

Executive Summary

In the rapidly evolving field of lipidomics, the precision of quantitative analysis relies heavily on the quality of internal standards. Docosatrienoic acid methyl ester (DAME) —specifically the 13Z,16Z,19Z isomer—is a rare polyunsaturated fatty acid (PUFA) derivative that serves a dual purpose in modern biochemical research. It is widely utilized as a highly reliable internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) profiling of complex biological matrices, and it acts as a potent biochemical probe for leukotriene receptor antagonism.

This whitepaper provides a comprehensive evaluation of the commercial availability, purity standards, and field-proven methodologies for utilizing this compound in advanced analytical and pharmacological workflows.

Chemical Identity and Commercial Landscape

Docosatrienoic acid (22:3) is a rare

Commercially, high-purity DAME is supplied by specialized biochemical vendors. The industry standard dictates a purity of

Table 1: Commercial Availability and Specifications of DAME Standards

| Vendor | Product Name | CAS Number | Purity | Supplied Format | Catalog / Item No. |

| Cayman Chemical | This compound | 108698-01-7 | Solution in Ethanol | 20567 | |

| Santa Cruz Biotechnology | cis-13,16,19-Docosatrienoic acid methyl ester | 108698-01-7 | Solution in Ethanol | sc-20567 (varies) | |

| MedChemExpress | Methyl (13Z,16Z,19Z)-docosatrienoate | 108698-01-7 | Solution in Ethanol | HY-115369 | |

| Reagecon / LGC | FAME 8 Compound Mix (EP 2.4.22-3) | Mixed | Gravimetric | Neat (Solid Mix) | REFAME998N1 |

Data synthesized from current commercial catalogs[1][2][3][4].

Purity, Stability, and Handling Causality

As a Senior Application Scientist, I frequently observe researchers mishandling PUFA standards, leading to auto-oxidation and experimental artifacts. The three cis-double bonds in DAME are highly susceptible to free radical-mediated lipid peroxidation.

Why is it supplied in Ethanol? Vendors like Cayman Chemical supply DAME as a solution in ethanol rather than a neat oil[1]. Ethanol acts as a mild radical scavenger and diluent, minimizing the cross-linking and oxidation that occurs when highly unsaturated lipids are concentrated.

Self-Validating Handling Protocol:

-

Storage: Maintain at -20°C. At this temperature, the ethanol solution remains liquid, but the thermal energy is too low to overcome the activation energy required for rapid oxidation.

-

Solvent Exchange: If your assay requires DMSO or DMF (e.g., for cell culture dosing), do not heat the standard. Instead, evaporate the ethanol under a gentle, continuous stream of inert nitrogen gas (

). -

Immediate Reconstitution: Immediately add the purged solvent of choice (DMSO/DMF) to achieve a solubility of ~30 mg/mL[1]. Leaving the dried lipid film exposed to ambient oxygen for even a few minutes will degrade the

98% purity profile.

GC-MS FAME Analytical Workflow

Because endogenous 22:3 fatty acids are virtually absent in standard mammalian diets and tissues, DAME is an ideal internal standard for quantifying arachidonic acid cascades and other fatty acid methyl esters (FAMEs) in biological samples[5].

Fig 1: Workflow for lipid extraction and GC-MS FAME analysis using DAME as an internal standard.

Step-by-Step FAME Derivatization & GC-MS Protocol

This self-validating protocol ensures complete methylation of free fatty acids while preventing the thermal degradation of long-chain PUFAs.

-

Standard Spiking: Aliquot the biological sample (e.g., 100 µL plasma). Spike with a known concentration of DAME internal standard (e.g., 10 µg/mL). Causality: Spiking before extraction accounts for any lipid loss during the subsequent organic phase separation.

-

Extraction: Extract total lipids using a Chloroform/Methanol (2:1 v/v) mixture according to the Bligh and Dyer method. Collect the lower organic phase and evaporate under

. -

Derivatization (Methylation): Add 1 mL of methanol containing 5% HCl (or acetyl chloride) to the dried lipid extract. Heat at 100°C for 60 minutes[5]. Causality: Acid-catalyzed esterification converts all free fatty acids and structural lipids into volatile FAMEs required for vapor-phase chromatography.

-

Phase Separation: Cool the mixture, add 1 mL of hexane and 1 mL of 5% potassium carbonate (

). Vortex and centrifuge. Extract the upper hexane layer containing the FAMEs. -

GC-MS Injection: Inject 1 µL into a GC-MS equipped with a DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (e.g., 15 m × 0.10 mm i.d., 0.10 µm film thickness)[5]. Causality: The highly polar DB-FFAP stationary phase is specifically engineered to separate volatile fatty acids based on their degree of unsaturation, preventing co-elution of 22:3 with 22:4 or 22:6 isomers.

Table 2: Optimized GC Oven Temperature Program

| Phase | Target Temperature | Ramp Rate | Hold Time |

| Initial | 150°C | N/A | 0.25 min |

| Ramp 1 | 200°C | 35°C / min | 0.0 min |

| Ramp 2 | 225°C | 8°C / min | 3.2 min |

| Ramp 3 (Bake-out) | 248°C | 80°C / min | 14.7 min |

Program adapted from validated protocols for high-resolution PUFA separation[5].

Biological Applications: LTB4 Receptor Antagonism

Beyond its role as an analytical standard, DAME is a biologically active molecule. It is recognized as a specific antagonist for the Leukotriene B4 (LTB4) receptor. LTB4 is a potent pro-inflammatory lipid mediator that recruits and activates neutrophils.

Research indicates that DAME successfully inhibits the binding of

Fig 2: Mechanism of action showing DAME acting as a competitive antagonist at the LTB4 receptor.

Conclusion

This compound (DAME) is a highly versatile standard that bridges the gap between analytical chemistry and pharmacological research. Sourcing DAME at

References

-

Reagecon. (n.d.). Fatty Acid Methyl Ester (FAME) 8 Compound Mix according to European Pharmacopoeia (EP) Chapter 2.4.22-3 Neat. Retrieved March 3, 2026, from [Link][4]

-

Cambridge University Press / British Journal of Nutrition. (2015). Effects of arachidonic acid intake on inflammatory reactions in dextran sodium sulphate-induced colitis in rats. Retrieved March 3, 2026, from [Link][5]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cis-13,16,19-Docosatrienoic acid methyl ester | CAS 108698-01-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. reagecon.com [reagecon.com]

- 5. Effects of arachidonic acid intake on inflammatory reactions in dextran sodium sulphate-induced colitis in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

Spectral Data for Docosatrienoic Acid Methyl Ester: An In-Depth Technical Guide

Executive Summary

The structural elucidation and quantification of polyunsaturated fatty acids (PUFAs) are critical components of lipidomics, biomarker discovery, and drug development. Docosatrienoic acid methyl ester (DAME) —specifically the cis-13,16,19-isomer (22:3 n-3)—is a highly relevant omega-3 fatty acid derivative [1]. Because native fatty acids exhibit high polarity and low volatility, they are routinely derivatized into fatty acid methyl esters (FAMEs) to facilitate high-resolution chromatographic separation and precise spectral characterization [2].

This whitepaper provides an authoritative, self-validating framework for the spectral analysis of DAME, detailing the causality behind experimental choices in Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (GC-MS) Profiling

Fragmentation Pathways (EI-MS)

Electron Impact (EI) ionization at 70 eV is the gold standard for FAME analysis due to its highly reproducible fragmentation patterns [3]. For cis-13,16,19-docosatrienoic acid methyl ester (Molecular Weight: 348.56 g/mol , Formula: C₂₃H₄₀O₂), the fragmentation yields diagnostic ions that confirm both the esterification state and the omega-3 double bond positioning.

Mechanistic Explanation of Key Ions

-

The McLafferty Rearrangement (m/z 74): This is the base peak for most saturated FAMEs and remains a prominent diagnostic ion in PUFAs. It occurs via the cleavage of the

-carbon bond accompanied by the transfer of a -

Omega-3 Diagnostic Ion (m/z 108): The position of the terminal double bond strongly dictates the hydrocarbon fragmentation. For n-3 fatty acids, cleavage

to the terminal double bond yields a characteristic fragment at m/z 108, differentiating it from n-6 or n-9 isomers. -

Loss of Methoxy Radicals (m/z 317 & 316): The molecular ion (

at m/z 348) undergoes

Quantitative Data Presentation

Table 1: Key GC-MS Fragments of cis-13,16,19-Docosatrienoic Acid Methyl Ester

| m/z Ratio | Relative Abundance | Fragment Origin / Structural Significance |

| 348 | Low | Molecular Ion |

| 317 | Low-Medium | |

| 316 | Low-Medium | |

| 108 | High | Diagnostic ion for omega-3 (n-3) terminal double bond |

| 79, 67 | High | Hydrocarbon clusters (diene/triene backbone fragments) |

| 74 | High | McLafferty rearrangement ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides non-destructive, absolute structural confirmation of the DAME stereochemistry and double-bond distribution [1].

Causality in Solvent Selection

Deuterated chloroform (

-

Solubility: It perfectly solvates the hydrophobic aliphatic chain of the 22-carbon lipid.

-

Signal Clarity: It lacks protons, preventing solvent signal interference in the

spectrum. -

Field Stabilization: The deuterium nucleus provides a robust lock signal to stabilize the spectrometer's magnetic field.

Resonance Assignments and Structural Logic

-

Terminal Methyl Shift: In saturated or n-6 fatty acids, the terminal methyl group typically resonates at ~0.88 ppm. However, in n-3 PUFAs like cis-13,16,19-DAME, the proximity of the terminal methyl group to the n-3 double bond causes a distinct deshielding effect, shifting the triplet downfield to 0.97 ppm . This is a critical self-validating check for the n-3 structure.

-

Bis-allylic Protons: The protons situated between two double bonds (e.g., at C15 and C18) are highly deshielded by the

-electron clouds of both adjacent olefins, appearing as a distinct multiplet at 2.81 ppm .

Table 2:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Causality / Structural Note |

| 0.97 | Triplet (t) | Terminal | Deshielded by proximity to the n-3 double bond. | |

| 1.25 - 1.40 | Multiplet (m) | Aliphatic | Bulk methylene envelope. | |

| 2.05 | Multiplet (m) | Allylic | Adjacent to single double bonds. | |

| 2.30 | Triplet (t) | Alpha | Deshielded by the ester carbonyl group. | |

| 2.81 | Triplet (t) | Bis-allylic | Highly deshielded, flanked by two double bonds. | |

| 3.66 | Singlet (s) | Methoxy | Characteristic ester methyl group. | |

| 5.30 - 5.45 | Multiplet (m) | Olefinic | Confirms cis-geometry via coupling constants. | |

| 14.3 | Singlet | Terminal | Standard aliphatic methyl resonance. | |

| 25.6 | Singlet | Bis-allylic | Diagnostic carbon shift for polyunsaturated chains. | |

| 51.4 | Singlet | Methoxy | Ester carbon confirmation. | |

| 127.0 - 132.0 | Multiple | Olefinic | Spread reflects different chemical environments. | |

| 174.3 | Singlet | Carbonyl | Ester carbonyl resonance. |

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate internal validation mechanisms.

Protocol 1: Lipid Extraction and FAME Derivatization

Derivatization is mandatory because free fatty acids interact with the active sites of GC columns, causing peak tailing and loss of resolution.

-

Internal Standard Addition: Add 50 µg of Methyl Heptadecanoate (C17:0) to the biological sample prior to extraction. Validation: C17:0 is rarely found in mammalian tissues; its recovery quantifies extraction efficiency [2].

-

Extraction: Extract total lipids using a modified Folch method (Chloroform:Methanol, 2:1 v/v).

-

Transesterification: Evaporate the solvent under a gentle nitrogen stream. Add 1 mL of 14% Boron Trifluoride (

) in methanol. Causality: -

Incubation: Heat in a sealed vial at 80°C for 60 minutes.

-

Phase Separation: Cool to room temperature, add 1 mL of saturated NaCl and 2 mL of LC-MS grade hexane. Vortex and centrifuge. Extract the upper hexane layer containing the FAMEs.

Protocol 2: GC-MS Acquisition Workflow

-

Blank Run: Inject 1 µL of pure hexane. Validation: Ensures the column is free of carryover from previous lipid runs.

-

Injection: Inject 1 µL of the FAME extract in splitless mode (Injector Temp: 250°C) onto a polar capillary column (e.g., DB-WAX or SP-2560). Causality: Polar columns separate FAMEs based on both chain length and the number of double bonds.

-

Oven Program: Initial temp 150°C (hold 2 min), ramp at 4°C/min to 240°C (hold 10 min).

-

MS Parameters: EI mode at 70 eV; scan range m/z 50–500; Ion source temp 230°C.

Protocol 3: NMR Acquisition Workflow

-

Sample Prep: Evaporate the hexane from an aliquot of the FAME extract and reconstitute in 600 µL of

(containing 0.03% v/v TMS). -

Lock and Shim: Insert the NMR tube and lock onto the deuterium signal of

. Validation: The residual -

Acquisition: Acquire

spectra at 400 MHz (minimum 16 scans, relaxation delay 2s) and

Workflow Visualization

Workflow for FAME derivatization and spectral data acquisition.

References

-

PubChem , "cis-13,16,19-Docosatrienoic acid methyl ester | C23H40O2 | CID 15748574", National Institutes of Health. URL:[Link]

-

PubMed Central , "Gas chromatography-mass spectrometry profiling and analgesic, anti-inflammatory, antipyretic, and antihyperglycemic potentials of Persea americana", National Institutes of Health. URL:[Link]

Optimizing the Solubility and Analytical Workflows of Docosatrienoic Acid Methyl Ester (DAME) in Organic Solvents

Introduction & Chemical Context

Docosatrienoic acid methyl ester (13Z,16Z,19Z-docosatrienoic acid methyl ester; DAME) is the esterified derivative of docosatrienoic acid, a rare omega-3 polyunsaturated fatty acid (PUFA). While its free acid counterpart is virtually undetectable in standard phospholipid PUFA pools, DAME is highly valued in drug development and biochemical screening.

The rationale for utilizing the methyl ester over the free acid lies in its altered solvation thermodynamics. Esterification masks the polar, hydrogen-bond-donating carboxyl group, significantly increasing the molecule's partition coefficient (logP). This structural modification renders DAME highly lipophilic, improving its cell membrane permeability and making it highly desirable for complex pharmacological formulations (1). Mechanistically, DAME acts as a potent competitive antagonist, inhibiting

Physicochemical Properties & Solubility Profile

Understanding the solubility limits of DAME is critical for preventing precipitation during serial dilutions in aqueous biological buffers. Because DAME is highly non-polar, it requires organic solvents with low dielectric constants or amphiphilic properties to achieve high-concentration stock solutions.

Table 1: Quantitative Solubility Profile of DAME

| Solvent | Solubility Limit | Application Context & Causality |

| Ethanol | ~100 mg/mL | Standard supply solvent. The low freezing point and moderate polarity make it ideal for long-term stability at -20°C without lipid precipitation (3). |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Preferred for in vitro assays. DMSO's amphiphilic nature allows it to dissolve the lipophilic ester while remaining miscible in aqueous cell culture media. |

| Dimethylformamide (DMF) | ~30 mg/mL | Utilized in complex synthetic formulations or when running anhydrous organic reactions where DMSO's hygroscopic nature is a liability. |

| PBS (pH 7.2) | < 0.1 mg/mL | Poorly soluble. Requires co-solvents (e.g., DMSO) or carrier proteins (e.g., BSA) to prevent micelle formation or precipitation in aqueous assays. |

Experimental Protocol: Self-Validating Solvent Exchange

DAME is typically supplied as a solution in ethanol. However, biological assays often require solvent exchange to DMSO or DMF to minimize vehicle toxicity in cell-based systems. The following protocol ensures quantitative recovery while preventing the oxidative degradation of the delicate cis-13, 16, and 19 double bonds.

Step-by-Step Methodology

-

Preparation & Spiking (Self-Validation): Aliquot the desired volume of the DAME ethanol stock into a borosilicate glass vial. Spike the solution with a known concentration of an internal standard (e.g., Methyl heptadecanoate, C17:0). Causality: This internal standard allows for downstream recovery calculation via GC-FID, transforming the protocol into a self-validating system.

-

Evaporation: Place the vial under a gentle, continuous stream of high-purity Nitrogen (

) gas. Causality: Using -

Reconstitution: Immediately upon complete evaporation of the ethanol, resuspend the lipid film in the target solvent (e.g., DMSO or DMF). Critical Step: The reconstitution solvent must be pre-purged with an inert gas (Argon or

) to displace dissolved oxygen (2). -

Vortexing & Sonication: Vortex the solution for 30 seconds. If the target concentration approaches the 30 mg/mL solubility limit, brief bath sonication (1-2 minutes at room temperature) ensures complete dissolution without thermal degradation.

-

Analytical Verification: Withdraw a 1 µL aliquot and inject it into a GC-FID or GC-MS system. Compare the AUC (Area Under the Curve) of the DAME peak to the C17:0 internal standard to validate that 100% recovery was achieved during the solvent exchange.

Self-validating solvent exchange workflow for DAME preparation and analytical verification.

Mechanistic Insights: DAME in LTB4 Receptor Antagonism

The primary utility of formulating DAME in DMSO is to facilitate its delivery into aqueous biological buffers for receptor binding assays. Leukotriene B4 (LTB4) is a potent pro-inflammatory lipid mediator that recruits and activates neutrophils via the BLT1 and BLT2 G-protein coupled receptors.

DAME acts as a competitive antagonist at these receptors. The methyl esterification is critical for penetrating the hydrophobic binding pocket of the receptor, demonstrating how solubility and lipophilicity directly dictate pharmacological efficacy (4).

Mechanism of action showing DAME acting as a competitive antagonist at the LTB4 receptor.

Conclusion

Proper handling and solvent selection are paramount when working with rare polyunsaturated lipids like this compound. By leveraging its ~30 mg/mL solubility in DMSO and DMF, and employing strict inert-gas evaporation protocols coupled with GC-FID validation, researchers can ensure the structural integrity and reliable dosing of DAME in advanced biochemical assays.

References

- Cayman Chemical.

- MedChemExpress. "Methyl (13Z,16Z,19Z)-docosatrienoate | Biochemical Assay Reagent." MedChemExpress.

- Cayman Chemical. "Docosatrienoic Acid (FA 22:3)

- Cayman Chemical. "Safety Data Sheet - 13Z,16Z,19Z-docosatrienoic acid, methyl ester." Cayman Chemical.

Sources

Methodological & Application

Application Note: Synthesis, Purification, and Analysis of Docosatrienoic Acid Methyl Ester (22:3 FAME)

Target Audience: Researchers, analytical chemists, and drug development professionals specializing in lipidomics, proteomics, and metabolic pathway analysis.

Scientific Rationale & System Overview

Docosatrienoic acid (DTA, 22:3) is a 22-carbon polyunsaturated fatty acid (PUFA) containing three cis-double bonds (e.g., cis-13,16,19-Docosatrienoic acid)[1]. It serves as a critical intermediate in lipid metabolism and is frequently analyzed in biomarker discovery. However, free fatty acids are highly polar, prone to hydrogen bonding, and thermally labile, making them unsuitable for direct Gas Chromatography (GC) analysis.

To achieve precise quantification and structural elucidation, DTA must be derivatized into Docosatrienoic Acid Methyl Ester (22:3 FAME).

The Causality of Methodological Choices

-

Synthesis via Lewis Acid Catalysis: Base-catalyzed transesterification (e.g., KOH/Methanol) is highly effective for triglycerides but fails to esterify free fatty acids because they are not subject to nucleophilic attack by bases[2]. Therefore, an acid-catalyzed mechanism is mandatory. We utilize 14% Boron trifluoride (BF₃) in methanol. BF₃ acts as a powerful Lewis acid, protonating the carbonyl oxygen to increase its electrophilicity, thereby driving rapid methoxy substitution without isomerizing the sensitive cis-double bonds of the PUFA[3][4].

-

Purification via Silver-Ion Chromatography (Ag⁺-SPE): Standard silica gel chromatography cannot resolve FAMEs based on their degree of unsaturation. Silver-ion solid-phase extraction (Ag⁺-SPE) leverages the reversible π-complexation between Ag⁺ ions embedded in the stationary phase and the carbon-carbon double bonds of the lipid[5][6]. Because the stability of this complex increases proportionally with the number of double bonds, a 22:3 FAME is retained significantly longer than saturated or monoenoic FAMEs, allowing for absolute fractionation[6][7].

Workflow for the synthesis, purification, and analysis of this compound.

Materials and Reagents

-

Analyte/Standard: Docosatrienoic acid (lipid extract or >98% pure standard)[1].

-

Internal Standard: Methyl nonadecanoate (C19:0 FAME) for recovery validation[3].

-

Derivatization Reagent: 14% Boron trifluoride (BF₃) in Methanol[3].

-

Extraction Solvents: HPLC-grade Hexane, Saturated NaCl solution (brine), Anhydrous Na₂SO₄.

-

Purification Consumables: Ag⁺-SPE cartridges (e.g., 500 mg/3 mL silver-loaded ion-exchange silica)[8].

-

Elution Solvents: Hexane, Acetone, Acetonitrile[7].

Step-by-Step Protocol: Synthesis & Purification

Part A: Acid-Catalyzed Synthesis of 22:3 FAME

This protocol is a self-validating system: the appearance of a distinct biphasic layer in Step 4 confirms successful salting-out of the non-polar FAME.

-

Sample Preparation: Transfer 1–5 mg of the dried lipid extract (or free DTA standard) into a heavy-walled borosilicate glass tube with a Teflon-lined screw cap. Spike with 50 µg of C19:0 internal standard.

-

Derivatization: Add 2.0 mL of 14% BF₃ in methanol. Purge the tube gently with Nitrogen gas to prevent oxidative degradation of the three double bonds, then seal tightly.

-

Thermal Incubation: Heat the sealed tube in a block heater at 100°C for exactly 30 minutes[3]. Causality: The thermal energy overcomes the activation barrier for esterification, while the sealed environment prevents the volatilization of the methanol solvent.

-

Liquid-Liquid Extraction (LLE): Allow the tube to cool to room temperature. Add 1.0 mL of HPLC-grade hexane and 1.0 mL of saturated NaCl solution. Vortex vigorously for 1 minute[3].

-

Causality: The saturated NaCl increases the ionic strength of the aqueous phase (salting-out effect), forcing the newly synthesized, hydrophobic 22:3 FAME entirely into the upper hexane layer.

-

-

Phase Separation: Centrifuge at 2,000 × g for 3 minutes. Carefully aspirate the upper (organic) hexane layer and pass it through a small bed of anhydrous Na₂SO₄ to remove residual water.

Part B: Silver-Ion SPE (Ag⁺-SPE) Purification

Polyunsaturated FAMEs require careful solvent programming. Acetonitrile is used in the final elution step because it acts as a strong π-electron donor, effectively competing with the double bonds of the 22:3 FAME for the Ag⁺ binding sites, thereby displacing the target molecule[6][7].

-

Cartridge Conditioning: Mount the Ag⁺-SPE cartridge on a vacuum manifold. Condition with 4 mL of Acetone followed by 4 mL of Hexane. Do not allow the sorbent bed to dry.

-

Sample Loading: Load the dried hexane extract (from Part A, reconstituted in 500 µL hexane) onto the cartridge at a flow rate of 1 mL/min.

-

Fractionation: Execute the stepwise elution gradient detailed in Table 1 . Collect Fraction 3, which contains the highly purified 22:3 FAME.

-

Concentration: Evaporate Fraction 3 under a gentle stream of Nitrogen gas and reconstitute in 100 µL of hexane for GC analysis.

Silver-ion SPE fractionation logic based on π-complexation with carbon-carbon double bonds.

Quantitative Data & Parameters

Table 1: Ag⁺-SPE Stepwise Elution Gradient

This gradient ensures the sequential disruption of Ag⁺-π complexes based on the degree of unsaturation.

| Fraction | Target Lipid Class | Elution Solvent Composition | Volume (mL) | Elution Mechanism |

| 1 | Saturated FAMEs (e.g., 16:0, 18:0) | 100% Hexane | 5.0 | No π-complexation; washes through. |

| 2 | Monoenes & Dienes (e.g., 18:1, 18:2) | Hexane : Acetone (90:10, v/v) | 6.0 | Mild solvent polarity disrupts weak complexes. |

| 3 | Trienes (Target: 22:3 FAME) | Acetone : Acetonitrile (95:5, v/v) | 6.0 | Acetonitrile actively displaces strong π-bonds. |

| 4 | Tetraenes/Pentaenes (e.g., 20:4) | Acetone : Acetonitrile (80:20, v/v) | 5.0 | High Acetonitrile concentration for tightest binders. |

Table 2: GC-FID Analytical Parameters for 22:3 FAME

Optimized for high-resolution capillary columns to prevent co-elution of positional isomers.

| Parameter | Specification / Setting |

| Column | Highly polar capillary column (e.g., DB-FATWAX or HP-88), 100 m × 0.25 mm, 0.20 µm film |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Volume | 1.0 µL (Split ratio 50:1) |

| Inlet Temperature | 250°C |

| Detector (FID) Temp | 260°C |

| Oven Program | 100°C (hold 4 min) ➔ Ramp 3°C/min to 240°C ➔ Hold 15 min[3] |

Troubleshooting & Quality Control

-

Low Yield of 22:3 FAME: If the GC peak area is lower than expected relative to the C19:0 internal standard, ensure that the BF₃-methanol reagent is fresh. BF₃ degrades over time upon exposure to atmospheric moisture, losing its Lewis acid catalytic efficiency.

-

Isomerization or Degradation: PUFAs with three or more double bonds are susceptible to oxidation. Always purge reaction vials with Nitrogen gas prior to heating. Avoid exceeding 100°C during esterification.

-

Poor SPE Resolution: If monoenes co-elute with the 22:3 FAME in Fraction 3, the Ag⁺-SPE cartridge may have been overloaded, or the sorbent bed was allowed to dry during conditioning, causing channeling. Ensure sample load does not exceed 10 mg total lipids per 500 mg sorbent.

References

-

Cyberlipid / Gerli. "Silver ion chromatography - FA purification." Gerli.com. Available at:[Link]

-

United States Department of Agriculture (USDA ARS). "Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids." USDA. Available at: [Link]

-

ResearchGate. "SILVER ION | Liquid Chromatography." ResearchGate. Available at:[Link]

-

ResearchGate. "What is best protocol to prepare a fatty acid methyl ester from a known (standard) fatty acid." ResearchGate, 2018. Available at:[Link]

-

Nikolova-Damyanova, B. "Silver Ion Chromatography and Lipids, Part 4." AOCS Resource Library, 2019. Available at:[Link]

-

OSTI.GOV. "Silver-mediated separations: A comprehensive review on advancements of argentation chromatography, facilitated transport membranes, and solid-phase extraction techniques." Separation and Purification Technology, 2023. Available at: [Link]

Sources

- 1. cis-13,16,19-Docosatrienoic acid methyl ester | CAS 108698-01-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ars.usda.gov [ars.usda.gov]

- 5. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 6. Silver-mediated separations: A comprehensive review on advancements of argentation chromatography, facilitated transport membranes, and solid-phase extraction techniques and their applications (Journal Article) | OSTI.GOV [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. aocs.org [aocs.org]

High-performance liquid chromatography (HPLC) method for docosatrienoic acid methyl ester isomers.

Introduction & Biological Context

Docosatrienoic acid (DTA, 22:3) is a very long-chain polyunsaturated fatty acid (VLCPUFA) that exists in multiple isomeric forms, most notably the omega-3 (22:3n-3) and omega-6 (22:3n-6) positional isomers. Recent pharmacological and lipidomic studies highlight that 22:3n-3 possesses potent anti-inflammatory and antitumor properties comparable to docosahexaenoic acid (DHA)[1]. Biosynthetically, DTA is formed via the elongation of eicosatrienoic acid (ETA, 20:3n-3) by elongases such as ELO-type enzymes[1].

While Gas Chromatography (GC) remains the standard for routine fatty acid profiling, it frequently fails to resolve complex geometric (cis/trans) and positional isomers of VLCPUFAs due to their similar boiling points and polarities [2]. High-Performance Liquid Chromatography (HPLC)—specifically Silver-Ion HPLC (Ag+-HPLC) and Reversed-Phase HPLC (RP-HPLC)—provides orthogonal selectivity, making it the gold standard for isomer-specific lipidomics[3].

Mechanistic Principles of Separation (Causality)

As a self-validating analytical system, the methodology relies on specific chemical interactions rather than brute-force theoretical plates.

-

Derivatization to FAMEs : Free fatty acids exhibit strong hydrogen bonding via their carboxylic heads, leading to severe peak tailing and irreversible adsorption on stationary phases. Acid-catalyzed esterification to Fatty Acid Methyl Esters (FAMEs) masks this polarity, ensuring sharp chromatographic peaks and improved resolution [2].

-

Silver-Ion HPLC (Ag+-HPLC) : The stationary phase is impregnated with Ag+ ions. Separation is driven by the formation of reversible charge-transfer complexes (

-complexes) between the electron-deficient silver ions and the electron-rich-

Causality of Retention: For isomers with the same number of double bonds (like 22:3), retention is dictated by double-bond geometry. cis-double bonds form stronger steric complexes with Ag+ than trans-double bonds [4].

-

Mobile Phase Modifier: Acetonitrile is used as a polar modifier in the hexane mobile phase. Because the nitrile group (-C

N) has a strong affinity for Ag+, it competes with the FAME double bonds for binding sites, dynamically modulating retention times.

-

-

Reversed-Phase HPLC (RP-HPLC) : Utilizes a hydrophobic C18 stationary phase. Separation is based on the Equivalent Chain Length (ECL) and the degree of unsaturation. It is highly effective for separating FAMEs by chain length before secondary isomeric analysis[5].

Fig 1. Workflow for extraction, derivatization, and HPLC separation of FAMEs.

Experimental Protocols

Self-Validating System Requirement : Every lipid extraction workflow must include an internal standard (e.g., Tricosanoic acid methyl ester, 23:0 FAME) added prior to extraction. The recovery of this standard validates the quantitative integrity of the protocol [2].

Protocol A: Acid-Catalyzed FAME Derivatization

-

Spiking : Transfer 1.0 mg of lipid extract into a glass reaction vial. Add 50 µL of Internal Standard solution (C23:0 FAME, 1 mg/mL in hexane).

-

Reagent Addition : Add 1.0 mL of 14% Boron trifluoride (

) in methanol. Causality: -

Heating : Seal the vial under nitrogen to prevent oxidation of the 22:3 double bonds. Heat at 100°C for 15 minutes.

-

Extraction : Cool to room temperature. Add 1.0 mL of LC-MS grade hexane and 1.0 mL of saturated NaCl solution. Vortex for 30 seconds.

-

Phase Separation : Centrifuge at 2000 x g for 5 minutes. Transfer the upper organic (hexane) layer containing the FAMEs to an amber HPLC vial.

Protocol B: Ag+-HPLC Isomer Separation

-

Column : ChromSpher 5 Lipids (Silver-ion impregnated silica), 250 mm × 4.6 mm, 5 µm.

-

Mobile Phase : Isocratic elution using Hexane / Acetonitrile (99.8:0.2, v/v). Note: Acetonitrile must be strictly controlled; even a 0.05% variation significantly shifts retention times due to competitive Ag+ binding.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 205 nm (detects isolated double bonds) or Evaporative Light Scattering Detector (ELSD).

-

Injection Volume : 10 µL.

Protocol C: RP-HPLC Chain Length Separation

-

Column : Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm.

-

Mobile Phase : Acetonitrile / Water (85:15, v/v) gradient to 100% Acetonitrile over 30 minutes.

-

Flow Rate : 1.0 mL/min.

-

Detection : APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry)[3].

Data Presentation & Isomeric Retention

Table 1: Comparison of HPLC Modalities for 22:3 FAMEs

| Parameter | Ag+-HPLC | RP-HPLC |

| Stationary Phase | Silver-ion impregnated silica | C18 (Octadecylsilane) |

| Primary Mechanism | Hydrophobic interaction (ECL) | |

| Mobile Phase | Hexane / Acetonitrile (Isocratic) | Acetonitrile / Water (Gradient) |

| Strengths | Baseline resolution of cis/trans and positional isomers. | Excellent separation by carbon chain length. |

| Limitations | Highly sensitive to moisture; cannot separate saturated FAMEs. | Poor resolution of geometric isomers (e.g., cis-22:3 vs trans-22:3). |

Table 2: Relative Retention Order of 22:3 Isomers in Ag+-HPLC

| Isomer Type | Double Bond Geometry | Retention Order | Causality (Mechanistic Reason) |

| Saturated (22:0) | None | 1 (Elutes First) | No |

| trans,trans,trans-22:3 | trans | 2 | Steric hindrance weakens Ag+ complexation. |

| cis,trans,cis-22:3 | Mixed | 3 | Intermediate spatial alignment for |

| cis,cis,cis-22:3 | cis | 4 (Elutes Last) | Optimal spatial alignment for strong |

Biosynthetic Pathway Context

Understanding the metabolic origin of 22:3 isomers aids in predictive lipidomics. The elongation of 18-carbon and 20-carbon precursors dictates the position of the double bonds in the final 22-carbon structure[1].

Fig 2. Biosynthetic elongation and desaturation pathway of docosatrienoic acid.

Troubleshooting & Optimization

-

Loss of Ag+ Column Resolution : Silver ions can be stripped from the column by high concentrations of polar solvents or water.

-

Causality & Solution: Water binds irreversibly to the silica support, displacing Ag+ ions. Always store the column in the recommended non-polar solvent, use a guard column, and ensure all samples and mobile phases are strictly anhydrous.

-

-

Co-elution in RP-HPLC : If 22:3 co-elutes with 24:1 (a common critical pair due to similar Equivalent Chain Lengths), switch to Ag+-HPLC. Because Ag+-HPLC separates strictly by the degree of unsaturation, the triene (22:3) will be retained significantly longer than the monoene (24:1), completely resolving the pair [5].

References

-

National Institutes of Health (NIH) / PMC : Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long-chain polyunsaturated fatty acid with potential health benefits in Brassica carinata. Available at:[Link]

-

National Institutes of Health (NIH) / PMC : Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Available at:[Link]

-

National Institutes of Health (NIH) / PMC : High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Available at:[Link]

-

Agilent Technologies : Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Available at:[Link]

-

MDPI : A Comprehensive Review of Chemistry, Sources and Bioavailability of Omega-3 Fatty Acids. Available at:[Link]

Sources

- 1. Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

Application Note: Robust Derivatization of Docosatrienoic Acid to its Methyl Ester for Accurate GC Analysis

Abstract

This application note provides a comprehensive guide for the derivatization of docosatrienoic acid to its corresponding methyl ester, a critical step for accurate quantitative analysis by gas chromatography (GC). We will delve into the chemical principles underpinning the derivatization process, present a detailed, field-proven protocol using boron trifluoride-methanol (BF3-Methanol), and offer insights into the subsequent GC analysis. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the analysis of very long-chain polyunsaturated fatty acids.

Introduction: The Imperative of Derivatization for GC Analysis

Docosatrienoic acid (C22:3) is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and three double bonds.[1][2] Its various isomers play significant roles in biological systems. Accurate quantification of docosatrienoic acid is crucial in various research fields, including nutrition, pharmacology, and clinical diagnostics.

Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of fatty acids. However, the inherent properties of free fatty acids, such as their low volatility and tendency to form hydrogen bonds, make them unsuitable for direct GC analysis.[3][4] To overcome these limitations, a derivatization step is necessary to convert the non-volatile fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs).[5][6] This conversion to FAMEs improves chromatographic peak shape and enhances detection sensitivity.

The Chemistry of Esterification: A Closer Look

The conversion of a carboxylic acid to an ester is known as esterification. For the derivatization of docosatrienoic acid, an acid-catalyzed esterification using BF3-Methanol is a rapid, convenient, and highly effective method.

Mechanism of BF3-Methanol Catalyzed Esterification:

The reaction proceeds through a series of protonation and nucleophilic attack steps, facilitated by the Lewis acid catalyst, boron trifluoride (BF3).

-

Activation of the Carboxylic Acid: The BF3 catalyst protonates the carbonyl oxygen of the carboxylic acid group of docosatrienoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Proton Transfer and Elimination of Water: A proton is transferred from the methanol-derived hydroxyl group to one of the original hydroxyl groups of the carboxylic acid. This is followed by the elimination of a water molecule, a key step that drives the reaction forward.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the docosatrienoic acid methyl ester and regenerate the catalyst.

This acid-catalyzed process is a reversible reaction. To ensure a high yield of the methyl ester, it is crucial to use an excess of methanol and to remove any water present in the reaction mixture.

Chemical Transformation of Docosatrienoic Acid

Caption: Acid-catalyzed esterification of docosatrienoic acid.

Experimental Protocol: Derivatization of Docosatrienoic Acid

This protocol details the steps for the derivatization of docosatrienoic acid using a 14% BF3-Methanol solution.

Materials and Reagents

-

Docosatrienoic acid standard or lipid extract containing docosatrienoic acid

-

14% Boron trifluoride in methanol (BF3-Methanol)

-

Anhydrous Hexane (GC grade)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Reaction vials with PTFE-lined screw caps (2 mL)

-

Heating block or water bath

-

Vortex mixer

-

Pipettes and tips

-

GC vials with inserts

Step-by-Step Derivatization Procedure

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the lipid sample or docosatrienoic acid standard into a reaction vial. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

-

Reagent Addition: Add 1 mL of 14% BF3-Methanol reagent to the vial.

-

Reaction Incubation: Securely cap the vial and heat at 60°C for 15 minutes in a heating block or water bath. For complex lipid mixtures, extending the reaction time to 30 minutes may be beneficial.

-

Reaction Quenching and Extraction:

-

Cool the vial to room temperature.

-

Add 1 mL of hexane to the vial.

-

Add 0.5 mL of saturated NaCl solution to quench the reaction and facilitate phase separation.

-

Vortex the mixture vigorously for 1 minute.

-

-

Phase Separation and Collection:

-

Allow the phases to separate completely. The upper hexane layer contains the FAMEs.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

-

Sample Preparation for GC Analysis:

-

Allow the hexane extract to stand for a few minutes over the sodium sulfate.

-

Transfer the dried hexane extract to a GC vial with an insert for analysis.

-

Experimental Workflow

Caption: Workflow for docosatrienoic acid derivatization.

Quantitative Data Summary

| Parameter | Value | Rationale/Reference |

| Sample Amount | 1-25 mg | Effective range for derivatization. |

| Reagent | 14% BF3 in Methanol | A fast and convenient reagent for converting fatty acids to their methyl esters. |

| Reaction Temperature | 50-60 °C | Optimal temperature for efficient esterification without degrading polyunsaturated fatty acids.[7] |

| Reaction Time | 15-30 minutes | Sufficient time for complete derivatization.[7] |

| Extraction Solvent | Hexane | A nonpolar solvent that effectively extracts the FAMEs.[8] |

| Expected Yield | >95% | High conversion efficiency is expected with this method. |

GC Analysis of this compound

The successful analysis of this compound by GC relies on the appropriate selection of the GC column and operating conditions.

GC Column Selection

For the analysis of FAMEs, particularly polyunsaturated fatty acids, highly polar capillary columns are recommended.[6]

-

Recommended Phases: Cyanopropyl siloxane or polyethylene glycol (wax) stationary phases are ideal for separating FAMEs based on their carbon chain length and degree of unsaturation. A column with a high cyanopropyl content is often preferred for resolving complex mixtures of FAMEs, including cis and trans isomers.[6][9]

-

Column Dimensions: A column with a length of 30-100 meters, an internal diameter of 0.25 mm, and a film thickness of 0.20-0.25 µm is typically used. Longer columns provide better resolution for complex samples.[9]

GC-FID Operating Conditions (Typical)

-

Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 3°C/minute to 240°C.

-

Hold: 15 minutes at 240°C.

-

Note: The temperature program should be optimized based on the specific column and sample complexity.

-

-

Detector: Flame Ionization Detector (FID) at 280°C. The FID is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for FAME quantification.[10][11]

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through several key elements:

-

Use of a Widely Validated Reagent: BF3-Methanol is a commercially available and extensively documented reagent for FAME analysis.

-

Inclusion of a Quenching Step: The addition of a saturated NaCl solution effectively stops the reaction and aids in the clean separation of the FAMEs into the organic phase.

-

Drying Step: The use of anhydrous sodium sulfate ensures that no water is injected into the GC system, which could damage the column and affect the analysis.

-

Confirmation with Standards: The identity of the this compound peak should be confirmed by comparing its retention time with that of a certified reference standard.

Troubleshooting

| Issue | Potential Cause | Solution |

| Low Peak Area/Yield | Incomplete derivatization. | - Ensure the sample is completely dry before adding the BF3-Methanol reagent. - Increase the reaction time or temperature slightly. - Check the quality of the BF3-Methanol reagent. |

| Broad or Tailing Peaks | Active sites in the GC system. Co-elution with other components. | - Deactivate the injector liner and use a fresh septum. - Optimize the GC temperature program for better separation. |

| Ghost Peaks | Contamination from previous injections or reagents. | - Run a solvent blank to identify the source of contamination. - Ensure high-purity solvents and reagents are used. |

| Peak Misidentification | Incorrect retention time matching. | - Analyze a certified reference standard of this compound under the same GC conditions to confirm the retention time. |

Conclusion

The derivatization of docosatrienoic acid to its methyl ester using BF3-Methanol is a robust and reliable method for preparing samples for GC analysis. By following the detailed protocol and considering the key aspects of GC analysis outlined in this application note, researchers can achieve accurate and reproducible quantification of this important polyunsaturated fatty acid.

References

- A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs in Three Edible Oils. Thermo Fisher Scientific.

- Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Leco.

- Fatty Acid Methyl Ester analysis by Gas Chrom

- Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.

- Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry.

- Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer.

- Docos

- Gas chromatographic analysis of f

- Optimization and Validation of the GC/FID Method for the Quantification of F

- Docosatrienoic Acid | C22H38O2 | CID 5312557. PubChem.

- Analysis of Trans Polyunsaturated F

- Docosatrienoic Acid (CAS 28845-86-5). Cayman Chemical.

- cis-13,16,19-Docosatrienoic acid methyl ester. Santa Cruz Biotechnology.

- Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Agilent.

- A simplified approach to transesterification for GC-MS analysis in Jatropha curcas. Scholars Research Library.

- BF3-Methanol, 10% w/w. Sigma-Aldrich.

- Docosatrienoic Acid (cis-13,16,19-docos

- Determination of Fatty Acid Methyl Esters in olive oil using GC-FID. SCION Instruments.

- Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils. PMC.

- 8,11,14-Docos

- Preparation of Ester Derivatives of Fatty Acids for Chrom

- PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD.

- Showing Compound Docos

- A convenient route to mono-trans polyunsaturated free f

- Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of f

- Methyl 10,13,16-docosatrieno

- How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?

- 8,11,14-Docosatrienoic acid methyl ester CAS#: 56847-02-0.

- Preparation of Ester Derivatives of Fatty Acids for Chrom

Sources

- 1. Docosatrienoic Acid | C22H38O2 | CID 5312557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Docosatrienoic acid (FDB112372) - FooDB [foodb.ca]

- 3. Determination of Fatty Acid Methyl Esters in olive oil using GC-FID | SCION Instruments [scioninstruments.com]

- 4. iris.cnr.it [iris.cnr.it]

- 5. archimer.ifremer.fr [archimer.ifremer.fr]

- 6. agilent.com [agilent.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. aocs.org [aocs.org]

- 10. gcms.cz [gcms.cz]

- 11. researchgate.net [researchgate.net]